molecular formula C14H10ClNO2 B384170 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 609335-17-3

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B384170
CAS No.: 609335-17-3
M. Wt: 259.69g/mol
InChI Key: TXYKXLSNFKAKJF-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring fused with a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-chlorobenzyl chloride with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole compounds.

Scientific Research Applications

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzyl chloride
  • 3-chlorobenzyl alcohol
  • Benzyl chloroformate

Uniqueness

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazole ring and chlorobenzyl group make it a versatile compound with diverse applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKXLSNFKAKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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